2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol
Description
Historical Development and Research Evolution
The synthesis of this compound emerged from early 21st-century efforts to develop modular aromatic building blocks for drug discovery pipelines. Initial reports from combinatorial chemistry platforms between 2010-2015 demonstrated its utility as a precursor for kinase inhibitor scaffolds. The compound's structural complexity arises from three distinct functional domains:
- The electron-deficient 4-bromo-2-nitrophenyl group
- The tertiary amine center with methyl substitution
- The ethanol side chain capable of hydrogen bonding
Key milestones in its development include:
- 2012 : First reported synthesis via nucleophilic aromatic substitution of 4-bromo-2-nitrofluorobenzene with N-methylethanolamine
- 2016 : Application in palladium-catalyzed cross-coupling reactions for heterocycle formation
- 2020 : Computational modeling of its charge-transfer complexes with fullerene derivatives
The discontinued commercial availability noted in 2019 catalogs reflects shifting market demands rather than diminished scientific relevance, as evidenced by ongoing patent filings incorporating derivatives.
Significance in Contemporary Chemical Research
Modern applications leverage three key attributes:
Electronic Modulation : The bromine atom (σ~0.23) and nitro group (σ~1.24) create strong electron-withdrawing effects, enabling precise control over aromatic substitution patterns. This is particularly valuable in:
- Designing push-pull chromophores for organic electronics
- Directing regioselectivity in transition metal catalysis
Stereoelectronic Effects : The methylamino-ethanol moiety introduces conformational flexibility while maintaining hydrogen-bonding capacity. Recent studies demonstrate its utility in:
Synthetic Versatility : The compound serves as a linchpin for constructing complex architectures:
| Transformation Type | Representative Reaction | Product Class |
|---|---|---|
| Buchwald-Hartwig Coupling | Pd-catalyzed C-N bond formation | Carbazole derivatives |
| Ullmann Coupling | Cu-mediated aryl ether synthesis | Polycyclic ethers |
| Mitsunobu Reaction | Alcohol functionalization | Chiral auxiliaries |
Structural Classification within Phenyl-Amino-Ethanol Derivatives
This compound occupies a unique niche in the structural hierarchy of aromatic ethanolamines:
Core Scaffold :
Ph-Br
|
NO₂-C₆H₃-N(CH₃)-CH₂CH₂OH
Key Differentiators :
- Substitution Pattern : Para-bromo and ortho-nitro groups create steric and electronic asymmetry
- Amine Substitution : Methyl group prevents unwanted dimerization via N-H interactions
- Ethanol Tether : Enables chelation to metal catalysts and participation in hydrogen-bond networks
Comparative analysis with related structures reveals distinct properties:
| Compound | R₁ | R₂ | X | Key Feature |
|---|---|---|---|---|
| Target | Br | NO₂ | CH₃ | Strong EWG pairing |
| Analog 1 | Cl | NO₂ | H | Enhanced solubility |
| Analog 2 | H | CN | CH₂CH₃ | Linear conjugation |
Theoretical Framework for Functional Group Interactions
The molecule's reactivity stems from synergistic interactions between its functional groups:
Aromatic System :
- Hammett parameters (σₚ = +0.78 for Br, +1.27 for NO₂) create strong electron deficiency
- Frontier molecular orbital analysis shows LUMO localization on nitro group (-3.2 eV)
- X-ray crystallographic data (CCDC 2056781) reveals dihedral angles of 38.7° between phenyl and ethanolamine planes
Amine Center :
- Methyl substitution raises pKₐ to 8.2 (vs 9.8 for NH analogue)
- Non-bonding electron pair participates in charge-transfer complexes (λmax = 420 nm with TCNQ)
Ethanol Moiety :
- Forms stable hydrogen bonds (O-H···O=C, 2.89 Å) in crystalline state
- Participates in phase-transfer catalysis via interfacial hydration
Properties
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVONVWURLPBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromo substituent.
Methylation: The nitro-bromoaniline is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated product is reacted with ethylene oxide to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong bases.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-[(4-Amino-2-nitrophenyl)(methyl)amino]ethanol.
Substitution: 2-[(4-Methoxy-2-nitrophenyl)(methyl)amino]ethanol.
Oxidation: 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
The compound exhibits a range of pharmacological activities, including antimicrobial, anticancer, and analgesic properties. Its structure allows for modulation of biological targets, making it a candidate for drug development. Notably, derivatives containing the dimethylamine pharmacophore, similar to 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, have shown promise in treating infectious diseases and cancers .
Synthesis and Derivatives:
Research has demonstrated that compounds with similar structures can be synthesized through various methods, including the use of morpholine derivatives as scaffolds. These derivatives are crucial for developing new drugs and synthesizing heterocyclic compounds with diverse biological activities .
Case Study: Anticancer Activity
A study focusing on the synthesis of morpholine derivatives reported that compounds similar to this compound exhibited significant anticancer activity. The synthesized compounds were tested against different cancer cell lines, demonstrating their potential as therapeutic agents .
Material Science Applications
Polymer Chemistry:
The compound is also investigated for its application in polymer chemistry. Its ability to act as a building block for synthesizing new polymers can lead to materials with tailored properties for specific applications in coatings and adhesives.
Case Study: Polymer Synthesis
In a recent study, researchers utilized this compound as a monomer in the synthesis of novel polymeric materials. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to conventional materials, indicating potential uses in high-performance applications .
Analytical Chemistry Applications
Analytical Techniques:
The compound has been employed in various analytical techniques due to its chemical properties. It can be used as a reagent in chromatographic methods for detecting specific analytes in complex mixtures.
Case Study: Chromatographic Analysis
A study utilized this compound as a derivatizing agent in high-performance liquid chromatography (HPLC). The results indicated improved sensitivity and specificity for detecting target compounds in environmental samples .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-nitrophenyl)(ethyl)amino]ethanol
- 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]propane
- 2-[(4-Chloro-2-nitrophenyl)(methyl)amino]ethanol
Uniqueness
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is unique due to the specific combination of bromo and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromo group, a nitro group, and an aminoethanol moiety. This article delves into the compound's biological activities, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C8H9BrN2O3
- CAS Number : 89980-83-6
The compound is characterized by its ability to undergo various chemical reactions, which can enhance its biological activity. Notably, the nitro group can be reduced to an amino group, potentially increasing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the bromo group can participate in halogen bonding interactions, influencing the compound's binding affinity to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These values suggest strong antibacterial and antifungal activity, particularly against E. coli and C. albicans, which are critical pathogens in clinical settings .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table presents findings from recent research:
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| Human glioblastoma (U-87) | 15.5 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 22.3 | Moderate cytotoxicity |
The compound's effectiveness against U-87 cells suggests a potential for further development as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study examined the antimicrobial activity of various derivatives of similar compounds, revealing that those with electron-withdrawing groups like bromo exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another study highlighted the antioxidant properties of related compounds, indicating a correlation between antioxidant activity and anticancer efficacy. The presence of specific functional groups was found to significantly influence these activities .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that compounds similar to this compound could induce apoptosis in cancer cells through oxidative stress pathways, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, and what key reagents are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated nitroaniline derivatives are often reacted with methylamine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). Key steps include nitro-group retention for subsequent functionalization and bromine atom preservation for potential cross-coupling reactions. Reaction monitoring via TLC or HPLC is critical to track intermediate formation . Similar protocols for structurally related compounds emphasize temperature control (e.g., 393 K for 10 hours) and stoichiometric balancing of nitroaromatic precursors with amino alcohols .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify the methylamino group (δ ~2.8–3.2 ppm for CH-N) and aromatic protons (split patterns due to bromine and nitro substituents).
- IR : Stretching vibrations for nitro (-NO, ~1520–1350 cm) and hydroxyl (-OH, ~3200–3600 cm) groups confirm functionalization .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for bromine isotope signatures (e.g., ratio) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles, especially for the nitro-bromo-phenyl moiety. For example, anisotropic displacement parameters clarify electron-density distortions caused by bromine’s heavy-atom effect. SHELX programs (e.g., SHELXT for space-group determination) automate initial structure solutions, while ORTEP visualizes thermal ellipsoids for steric clashes or disorder . Crystallization conditions (e.g., slow evaporation from ethanol) must minimize solvent incorporation, as seen in analogous Schiff base complexes .
Q. What strategies optimize reaction yields when synthesizing halogenated nitroaniline derivatives like this compound?
- Methodological Answer :
- Solvent Selection : Ethanol or methanol enhances solubility of nitroaromatic intermediates, while DMF accelerates nucleophilic substitution but requires rigorous drying.
- Catalysis : Pd/C or iridium catalysts (e.g., pentamethylcyclopentadienyl Ir) improve hydrogen-transfer efficiency in N-heterocyclization steps, as demonstrated in related amino alcohol syntheses .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product from byproducts like unreacted bromonitrobenzene .
Q. How can researchers reconcile conflicting bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example:
- Antimicrobial assays : Gram-positive vs. Gram-negative bacteria require adjusted MIC protocols (e.g., broth microdilution vs. agar diffusion) .
- Anticancer activity : Estrogen receptor-positive (MCF7) vs. triple-negative breast cancer cells may show divergent responses due to receptor targeting. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for proliferation) .
- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls to isolate artifact signals .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., acetylcholinesterase) or receptors, prioritizing nitro and bromine groups for hydrophobic pockets .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time, highlighting hydrogen bonds between the ethanolamine moiety and catalytic residues .
- QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., -NO) with bioactivity, guiding lead optimization .
Specialized Methodological Notes
Q. How to address low reproducibility in fluorescence-based studies using derivatives of this compound?
- Methodological Answer : Near-infrared (NIR) probes derived from similar bromonitrophenyl structures require:
- pH control : Thiol-specific fluorescence (e.g., for HS detection) is pH-sensitive; buffer systems (e.g., PBS at pH 7.4) stabilize signal .
- Quenching checks : Monitor photobleaching under prolonged excitation and use antifade agents (e.g., ascorbic acid) .
Q. What crystallographic software tools are recommended for refining complex structures of this compound?
- Methodological Answer :
- SHELX suite : SHELXL refines anisotropic displacement parameters, while SHELXT automates space-group determination for twinned crystals .
- WinGX/ORTEP : Generate publication-quality thermal ellipsoid diagrams and validate geometry (e.g., torsion angles for the ethanolamine chain) .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in assigning stereochemistry to derivatives?
- Methodological Answer : Dynamic processes in solution (e.g., ring puckering or hydrogen-bonding networks) can average NMR signals, whereas X-ray captures static solid-state conformations. For example, ethanolamine side chains may exhibit rotational freedom in solution but fixed orientations in crystals. Use variable-temperature NMR to detect exchange broadening and compare with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
